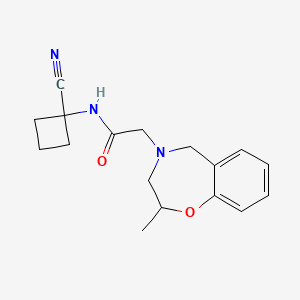![molecular formula C11H17NO2 B2946732 N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide CAS No. 2224209-48-5](/img/structure/B2946732.png)
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide, also known as MOA-728, is a synthetic compound that has been developed for scientific research purposes. It is a small molecule that has been shown to have potential applications in a variety of fields, including neuroscience, pharmacology, and drug discovery. In
Mecanismo De Acción
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is believed to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects. Additionally, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have activity at other targets, including the G protein-coupled receptor GPR55.
Biochemical and Physiological Effects:
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the levels of endocannabinoids in the body, which can have effects on pain sensation, appetite, and mood regulation. Additionally, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have potential neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is its selectivity for FAAH, which makes it a useful tool for studying the endocannabinoid system. Additionally, its small size and synthetic nature make it a convenient compound for laboratory experiments. However, one limitation of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is its potential for off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide. One area of interest is the development of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide as a therapeutic agent for neurological disorders, including epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide and its potential off-target effects. Finally, there is potential for the development of new compounds based on the structure of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide, which could have improved selectivity and potency.
Métodos De Síntesis
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is synthesized through a multi-step process that involves the use of various chemical reagents and reaction conditions. The first step involves the preparation of 7-methyl-6-oxaspiro[3.4]octan-2-one, which is then reacted with propargylamine to form the corresponding propargylamide. The final step involves the use of a palladium-catalyzed coupling reaction to introduce the vinyl group onto the propargylamide, forming N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have potential applications in a variety of scientific research areas. In particular, it has been studied for its potential as a modulator of the endocannabinoid system, which plays a critical role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has also been studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
N-(7-methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-10(13)12-9-5-11(6-9)4-8(2)14-7-11/h3,8-9H,1,4-7H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHPTSNIPXQJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C2)NC(=O)C=C)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Difluorodispiro[3.1.36.14]decan-2-one](/img/structure/B2946651.png)

![1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946656.png)

![N-(3,4-Difluorophenyl)-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-enamide](/img/structure/B2946658.png)
![4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2946660.png)
![methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2946662.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2946666.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)


![6-Oxa-7lambda6-thia-8-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2946672.png)